Fluorodiphosphate

Description

Properties

CAS No. |

20410-57-5 |

|---|---|

Molecular Formula |

FO6P2-3 |

Molecular Weight |

176.94 g/mol |

IUPAC Name |

fluoro(phosphonatooxy)phosphinate |

InChI |

InChI=1S/FH3O6P2/c1-8(2,3)7-9(4,5)6/h(H,2,3)(H2,4,5,6)/p-3 |

InChI Key |

NEUFJPCKBQIUAT-UHFFFAOYSA-K |

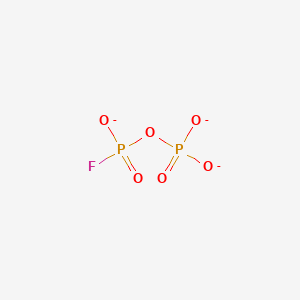

Canonical SMILES |

[O-]P(=O)([O-])OP(=O)([O-])F |

Origin of Product |

United States |

Synthetic Methodologies for Fluorophosphate Compounds

Solid-State Synthesis Paradigms for Fluorophosphate (B79755) Materials

Solid-state synthesis methods are paramount for producing crystalline fluorophosphate materials. These techniques typically involve the reaction of solid precursors at elevated temperatures to facilitate the diffusion of ions and the formation of the desired crystal lattice.

High-temperature solid-state reaction is a conventional and widely used method for the synthesis of polycrystalline fluorophosphate powders. This technique involves intimately mixing stoichiometric amounts of precursor materials, often oxides, carbonates, phosphates, and fluoride (B91410) salts, followed by heating at high temperatures, typically in the range of 600-900°C, for extended periods. The process is often carried out in an inert atmosphere, such as argon, to prevent oxidation and the volatilization of fluorine.

This method has been successfully employed to synthesize a variety of fluorophosphate compounds. For instance, the novel compound LiNaFe[PO4]F was synthesized via a solid-state reaction route. nih.govrsc.org Similarly, new fluorophosphates such as Li2Mg[PO4]F and Li9Mg3[PO4]4F3 have also been prepared using this high-temperature approach. researchgate.netresearchgate.net A series of mixed sodium-lithium iron fluorophosphates, Na2-xLixFePO4F (where 0 ≤ x ≤ 1), were synthesized using a mechanochemically assisted solid-state route, which can enhance the reactivity of the precursors and lower the required reaction temperature. researchgate.net

| Compound | Precursors | Synthesis Conditions | Crystal System | Space Group |

| LiNaFe[PO4]F | LiF, NaF, FePO4 | Not specified in abstract | Orthorhombic | Pnma |

| Li2Mg[PO4]F | LiF, MgO, (NH4)2HPO4 | Not specified in abstract | Orthorhombic | Pnma |

| Li9Mg3[PO4]4F3 | LiF, MgO, (NH4)2HPO4 | Not specified in abstract | Hexagonal | P63 |

| Na2-xLixFePO4F | NaF, LiF, FePO4 | Mechanochemically assisted | Orthorhombic | Pbcn/Pnma |

This table presents examples of fluorophosphate compounds synthesized via high-temperature solid-state reactions and their crystallographic data.

Hydrothermal and solvothermal methods offer a low-temperature alternative to solid-state reactions for the synthesis of crystalline fluorophosphates. These techniques involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solutions in a sealed vessel, typically a Teflon-lined stainless-steel autoclave, at elevated temperatures and pressures. These conditions facilitate the dissolution of precursors and the subsequent crystallization of the product.

These methods are particularly advantageous for synthesizing materials with controlled morphology and particle size. For example, nanoporous metalofluorophosphates have been synthesized using hydrothermal techniques. acs.org The synthesis of silicoaluminophosphate molecular sieves of the SAPO-11 type has been achieved through a hydrothermal method using a fluorescent lamp residue as a source of silicon, aluminum, and phosphorus. mdpi.comresearchgate.net Ionothermal synthesis, which utilizes ionic liquids as both the solvent and templating agent, has been effective in preparing nanometric LiFePO4F and LiTiPO4F at temperatures as low as 260°C, a significant reduction compared to the 600-700°C required for conventional ceramic methods. researchgate.netcapes.gov.br

| Method | Compound | Precursors | Temperature | Key Features |

| Hydrothermal | SAPO-11 | Fluorescent lamp residue, silica, alumina, orthophosphoric acid, di-propylamine | 473 K | Utilizes industrial waste as a raw material. |

| Ionothermal | LiFePO4F, LiTiPO4F | Not specified in abstract | 260 °C | Low synthesis temperature, produces nanometric particles. |

This table provides examples of fluorophosphate compounds synthesized using hydrothermal and ionothermal techniques, highlighting the low-temperature nature of these processes.

A significant challenge in the synthesis of fluorophosphates, particularly at high temperatures, is the volatilization of fluorine, which can lead to the formation of fluorine-deficient phases and impurities. oup.comnih.gov To address this, advanced strategies for fluorine incorporation have been developed.

One promising approach is the use of a fluorine-compensating strategy involving the cleavage of carbon-fluorine (C-F) bonds. oup.com The C-F bond is one of the strongest single covalent bonds in organic chemistry, making its activation challenging. oup.comnumberanalytics.comresearchgate.net However, by employing a Brønsted base like ammonia, the nucleophilic cleavage of C-F bonds in polytetrafluoroethylene (PTFE) can be achieved. This process creates a fluorine-rich atmosphere during the synthesis, compensating for any fluorine loss and facilitating the formation of pure-phase fluorophosphate materials. oup.comnih.gov

Carbene catalysis has also emerged as a method to promote the formation of phase-pure fluorophosphates. researchgate.net Carbenes generated from the decomposition of polyvinylidene fluoride (PVDF) can catalyze the breakage of C-F bonds in fluorocarbon gases, effectively serving as a fluorine-compensating, reducing, and in-situ carbon-coating agent. researchgate.net This approach has been successfully used in the one-step solid-state synthesis of KVPO4F. researchgate.net

| Strategy | Mechanism | Fluorine Source | Key Advantage | Example Compound |

| Fluorine-Compensation | Nucleophilic cleavage of C-F bonds by a Brønsted base | Polytetrafluoroethylene (PTFE) | Overcomes fluorine volatilization at high temperatures | KVPO4F |

| Carbene Catalysis | Carbene-catalyzed C-F bond breakage | Polyvinylidene fluoride (PVDF) | One-step, rapid, and scalable synthesis | KVPO4F |

This table summarizes advanced strategies for fluorine incorporation in the synthesis of fluorophosphate compounds.

Solution-Phase Synthetic Routes to Fluorophosphate Species

Solution-phase synthesis methods offer excellent control over the composition and homogeneity of the resulting fluorophosphate materials, particularly for amorphous systems and nanopowders.

Melt quenching is the primary method for producing amorphous fluorophosphate glasses. acs.orgwikipedia.org This technique involves melting a mixture of raw materials at high temperatures to form a homogeneous liquid, followed by rapid cooling to prevent crystallization. mdpi.comyoutube.com The resulting material is a glass, which is a non-crystalline, amorphous solid.

A wide variety of fluorophosphate glass compositions can be synthesized using this method. For example, glasses in the SnO-PbF2-SnF2-NH4H2PO4-NH4PF6 system can be melted at temperatures as low as 450°C. researchgate.net Fluorophosphate glasses with high concentrations of rare-earth elements, such as terbium, have been synthesized for magneto-optical applications. acs.org The melting process for some fluorophosphate glasses is conducted in vitreous carbon crucibles under a dry argon atmosphere at temperatures ranging from 1,200°C to 1,250°C. google.com

| Glass System | Raw Materials | Melting Temperature | Key Property |

| Sn-Pb-P-O-F | SnO, PbF2, SnF2, NH4H2PO4, NH4PF6 | 450 °C | Low melting temperature |

| Na-Ba-Tb-P-O-F | NaPO3, BaF2, TbF3 | Not specified in abstract | High terbium content for magneto-optical applications |

| Ba-Al-P-O-F | Ba(PO3)2, Al(PO3)3, AlF3, alkaline earth fluorides | 1,200 - 1,250 °C | Low dispersion, anomalous partial dispersion |

This table showcases different fluorophosphate glass systems synthesized via the melt-quenching technique.

Wet chemical precipitation is a versatile, low-temperature solution-based method for synthesizing fluorophosphate powders. This technique involves the reaction of soluble precursors in a solution to form an insoluble product, which then precipitates out. For example, a monazite-structured SrPO3F has been synthesized via a precipitation reaction from a PO3F2- precursor. bham.ac.uk This method has also been used to create a modified gypsum system incorporating fluorophosphate (Ca(SO4)x(PO3F)1-x·2H2O). bham.ac.uk

Solution combustion synthesis (SCS) is another solution-based method that is efficient and energy-saving for preparing nanomaterials. researchgate.netnih.govresearchgate.net It involves a highly exothermic redox reaction between a metal nitrate (B79036) (oxidizer) and a fuel (e.g., urea, glycine) in an aqueous solution. researchgate.netmdpi.comyoutube.com The reaction is self-propagating and produces a voluminous, foamy, and often nanocrystalline product. nih.govyoutube.com This technique has been employed to prepare bioceramic powders such as hydroxyapatite (B223615) and fluorapatite. researchgate.net

| Method | Compound | Precursors | Key Features |

| Wet Chemical Precipitation | SrPO3F | PO3F2- precursor | Low temperature, control over stoichiometry |

| Wet Chemical Precipitation | Ca(SO4)x(PO3F)1-x·2H2O | Not specified in abstract | Formation of composite materials |

| Solution Combustion Synthesis | Fluorapatite | Calcium nitrate, di-ammonium hydrogen phosphate (B84403), citric acid | Rapid, energy-efficient, produces nanopowders |

This table compares wet chemical precipitation and solution combustion synthesis for the preparation of fluorophosphate species.

Design and Synthesis of Specific Fluorophosphate Architectures

The synthesis of fluorophosphate compounds has evolved to create complex and functionally specific molecular architectures. These range from extended inorganic frameworks to biologically relevant molecules like nucleoside and oligonucleotide analogues, as well as various organofluorophosphates. The methodologies employed are tailored to the desired structure and properties of the final product.

Synthesis of Metal Fluorophosphate Frameworks

Metal fluorophosphate frameworks are a class of inorganic materials with diverse structures and potential applications. Their synthesis is often achieved through hydrothermal and solvothermal methods, which involve crystallization from a solution at elevated temperatures and pressures. nih.govmdpi.comznaturforsch.comresearchgate.net These techniques allow for the formation of well-defined crystalline structures. znaturforsch.com

One common approach is the use of hydrothermal synthesis, where water is the solvent. rsc.orgrsc.org For instance, the formation of three-dimensional titanium phosphate (πTiP) and a hexagonal mesotextured titanium(IV) fluorophosphate (H-TiP) has been studied using in situ and ex situ 19F and 31P NMR experiments. acs.org These studies revealed that both phases form from identical prenucleation building units under hydrothermal conditions. acs.org The crystallization of πTiP follows a process of condensation, precipitation, dissolution, and re-crystallization. acs.org The precursor solutions in these syntheses contain various titanium fluoride and fluorophosphate complexes, which act as primary building units. researchgate.net

Solvothermal synthesis, which employs non-aqueous solvents, is another versatile method for preparing metal fluorophosphate frameworks. nih.govresearchgate.net This technique offers control over the morphology and composition of the resulting materials. nih.gov For example, a tri-alkali/alkaline-earth metal fluorophosphate, KBaSr(PO₂F₂)(PO₃F)₂, has been successfully synthesized, demonstrating the potential for creating complex, multi-cation frameworks. rsc.org The choice of solvent, temperature, and reaction time are critical parameters that influence the final product's structure and properties. nih.govznaturforsch.com

The synthesis of metal fluorophosphates can also be achieved through high-temperature solution growth and traditional solid-state reactions. acs.org These methods are suitable for producing thermally stable phases. acs.org Additionally, the use of organophosphates as a phosphorus source under solvothermal conditions has opened new routes to open-framework metal phosphates. rsc.org

Table 1: Examples of Synthesized Metal Fluorophosphate Frameworks

| Compound | Synthetic Method | Key Findings |

|---|---|---|

| Titanium Phosphate (πTiP) | Hydrothermal Synthesis | Crystallizes via condensation, precipitation, dissolution, and re-crystallization. acs.org |

| Hexagonal Mesotextured Titanium(IV) Fluorophosphate (H-TiP) | Hydrothermal Synthesis | Forms from the same prenucleation building units as πTiP. acs.org |

| KBaSr(PO₂F₂)(PO₃F)₂ | Not specified | A tri-alkali/alkaline-earth metal fluorophosphate with coexisting PO₃F and PO₂F₂ groups. rsc.org |

| Na₂MPO₄F (M = Fe/Co/Mn) | Not specified | A family of sodium insertion materials explored as bifunctional electrocatalysts. rsc.org |

Preparation of Nucleoside and Oligonucleotide Fluorodiphosphate Analogues

The synthesis of nucleoside and oligonucleotide this compound analogues is of significant interest for their potential applications in biochemical and biomedical research. researchgate.netresearchgate.net These analogues typically feature a fluorine atom replacing an oxygen atom in the phosphate moiety, which can confer unique properties. researchgate.netresearchgate.net

A prevalent synthetic strategy involves phosphorimidazolide chemistry. researchgate.netresearchgate.net This approach has been utilized to prepare a variety of fluorophosphate-containing nucleotides, including analogues of adenosine, guanosine, cytidine, uridine, and 7-methylguanosine (B147621) (m⁷G). researchgate.net For instance, fluorophosphate analogues of m⁷G mononucleotides, such as m⁷GMPF, m⁷GDPF, and m⁷GTPF, have been synthesized using a P-imidazolide approach. researchgate.net

The synthesis of oligonucleotide 5'-(2-fluorodiphosphates) can be achieved by reacting a 5'-phosphorylated oligonucleotide with a fluorophosphorylating reagent. researchgate.netresearchgate.net A common reagent for this transformation is fluorophosphate imidazolide (B1226674) lithium salt. researchgate.netnih.gov The reaction is typically carried out in the presence of a mediator, such as MgCl₂, in a solvent like dimethyl sulfoxide (B87167) (DMSO). nih.gov This method has been successfully applied to synthesize a range of oligonucleotides with varying lengths. nih.gov

The general synthetic approaches for fluoro-containing nucleosides can be categorized as either divergent or convergent. mdpi.comnih.gov The divergent approach involves the direct fluorination of a pre-existing nucleoside. mdpi.comnih.gov In contrast, the convergent approach, which is more commonly used, involves the coupling of a fluorinated sugar or nucleobase with its corresponding counterpart. mdpi.comnih.gov

Table 2: Synthetic Approaches for Nucleoside and Oligonucleotide this compound Analogues

| Synthetic Method | Key Reagents/Intermediates | Examples of Synthesized Compounds |

|---|---|---|

| Phosphorimidazolide Chemistry | Phosphorimidazolides, Tetra-n-butylammonium fluoride, Fluoromonophosphate, Fluorophosphate imidazolide | Fluorophosphate-containing nucleotides (A, G, C, U, m⁷G), m⁷GMPF, m⁷GDPF, m⁷GTPF. researchgate.net |

| Fluorophosphorylation of 5'-phosphorylated Oligonucleotides | Fluorophosphate imidazolide lithium salt, MgCl₂ | Oligonucleotide 5'-(2-fluorodiphosphates) of varying lengths. researchgate.netnih.gov |

| Convergent Synthesis | Fluorinated sugars, Fluorinated nucleobases | Various fluorinated nucleosides. mdpi.comnih.gov |

Synthetic Routes to Organofluorophosphates and Related Species

Organofluorophosphates are a diverse class of compounds that contain at least one organic substituent and a fluorine atom attached to the phosphorus center. wikipedia.orgnih.gov The synthesis of these compounds often involves the formation of a phosphorus-carbon bond and the introduction of fluorine.

One synthetic route to organophosphates with fluorine-containing leaving groups is through a phosphonate-phosphate rearrangement. nih.gov This method allows for the modulation of the compound's properties by varying the substituents on the leaving group and the O-alkyl groups. nih.gov The Michaelis–Arbuzov reaction is a fundamental method for the synthesis of organophosphonates, which can be precursors to organofluorophosphates. wikipedia.org

The preparation of organophosphorus compounds can also be achieved through the nucleophilic substitution of P(O)X with organometallic reagents (e.g., Grignard reagents) or heteroatom-containing compounds. frontiersin.org Cross-coupling reactions of P(O)-H compounds with aryl halides also provide a pathway to organophosphorus compounds. frontiersin.org

Interestingly, organofluorophosphates can also be formed as degradation products in lithium-ion batteries. researchgate.netfz-juelich.de The hydrolysis of lithium hexafluorophosphate (B91526) (LiPF₆), a common electrolyte salt, can lead to the formation of hydrofluoric acid (HF) and phosphoryl fluoride (POF₃). researchgate.net These reactive species can then react with organic components of the electrolyte, such as ethylene (B1197577) carbonate (EC) and its derivatives, to form various organofluorophosphates. researchgate.netfz-juelich.de The formation of these compounds can be influenced by factors such as thermal stress and high operating voltages. researchgate.net

Table 3: Synthetic Routes and Formation Pathways of Organofluorophosphates

| Synthetic Route/Formation Pathway | Description | Example |

|---|---|---|

| Phosphonate-Phosphate Rearrangement | A method for synthesizing organophosphates with fluorine-containing leaving groups. nih.gov | Synthesis of O,O-Dialkylphosphate inhibitors with 1-substituted 2,2,2-trifluoroethoxy leaving groups. nih.gov |

| Michaelis–Arbuzov Reaction | A key method for forming P-C bonds in organophosphonates. wikipedia.org | Rearrangement of trimethylphosphite to dimethylmethylphosphonate. wikipedia.org |

| Electrochemical Degradation in Batteries | Formation from the reaction of LiPF₆ degradation products with electrolyte components. researchgate.net | Formation of various non-acidic and acidic organofluorophosphates in lithium-ion batteries. researchgate.netfz-juelich.de |

Advanced Spectroscopic and Crystallographic Characterization of Fluorophosphate Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

Solid-state NMR spectroscopy is a powerful tool for probing the local environment of specific nuclei within a material, providing detailed information about coordination numbers, bonding, and connectivity.

Magic Angle Spinning (MAS) NMR is a key technique for obtaining high-resolution spectra from solid samples.

¹⁹F MAS NMR: The ¹⁹F nucleus is highly sensitive for NMR studies. wikipedia.org In fluorophosphate (B79755) materials, ¹⁹F MAS NMR can distinguish between different fluorine environments. For instance, in fluoroaluminophosphate glasses, distinct resonances can be attributed to fluorine atoms bonded to aluminum, such as in Al-F-Ca(n) species, and those primarily associated with calcium ions, F-Ca(n). researchgate.net The chemical shifts are sensitive to the local coordination and the nature of the surrounding cations. In some fluorophosphate glasses with higher fluoride (B91410) content, the formation of Si-F-Ca(n) species has also been identified. researchgate.net In crystalline fluorophosphates, such as ammonium (B1175870) fluoroborate-fluorophosphate ((NH₄)₃[PO₃F][BF₄]), ¹⁹F MAS NMR spectra show distinct signals for fluorine in [PO₃F] and [BF₄] units. researchgate.net The chemical shifts for fluorine in [PO₃F] units have been observed at approximately -71.43 and -73.24 ppm. researchgate.net

³¹P MAS NMR: As a core component of the phosphate (B84403) network, the ³¹P nucleus provides critical information about the degree of polymerization and the connectivity of the phosphate tetrahedra. The chemical shifts in ³¹P MAS NMR spectra are indicative of the Qⁿ speciation, where 'n' represents the number of bridging oxygen atoms connecting to other phosphate or silicate (B1173343) tetrahedra. In aluminofluorophosphate glasses, the introduction of fluoride and aluminum leads to changes in the ³¹P chemical shift. A decrease in the chemical shift with increasing fluoride content can be attributed to the complexation of calcium with fluoride, which in turn increases the formation of Al-O-P bonds. researchgate.net The presence of these Al-O-P linkages is a key structural feature revealed by ³¹P MAS NMR. researchgate.net In pristine fluorophosphate glass-ceramics, the ³¹P MAS NMR spectra can be deconvoluted to identify different phosphate environments. researchgate.net

¹⁰⁹Ag MAS NMR: For fluorophosphate glasses containing silver, ¹⁰⁹Ag MAS NMR can provide information on the local environment and coordination of silver ions. While often used to study ion dynamics, the chemical shifts and line shapes in ¹⁰⁹Ag NMR spectra are also influenced by the chemical bonding and structure around the silver nucleus.

Table 1: Representative Solid-State MAS NMR Chemical Shifts for Nuclei in Fluorophosphate and Related Compounds

| Nucleus | Compound/Material System | Environment | Isotropic Chemical Shift (δiso) / ppm | Reference(s) |

|---|---|---|---|---|

| ¹⁹F | Fluoroaluminophosphate Glasses | Al-F-Ca(n) | Varies with composition | researchgate.net |

| Fluoroaluminophosphate Glasses | F-Ca(n) | Varies with composition | researchgate.net | |

| (NH₄)₃[PO₃F][BF₄] | F in [PO₃F] units | -71.43, -73.24 | researchgate.net | |

| (NH₄)₃[PO₃F][BF₄] | F in [BF₄] units | -140.26, -146.49 | researchgate.net | |

| ³¹P | Fluoroaluminophosphate Glasses | Al-O-P linkages | Varies with composition | researchgate.net |

| Fluorophosphate Glass-Ceramics | Orthophosphate (Q⁰) | Varies with composition | researchgate.net | |

| ²⁷Al | Aluminosilicate Glasses | Tetrahedral (AlO₄) | ~57-59 | researchgate.net |

| Aluminosilicate Glasses | Octahedral (AlO₆) | Lower chemical shifts | scispace.com |

Two-dimensional NMR techniques provide enhanced resolution and enable the probing of through-bond and through-space interactions, offering deeper insights into the atomic-level structure.

J-resolved Spectroscopy: This technique separates chemical shifts and J-couplings into two different frequency dimensions. univ-lille1.frnih.gov In the context of fluorophosphate compounds, heteronuclear J-resolved spectroscopy could be employed to determine the coupling constants between, for example, ³¹P and ¹⁹F nuclei, providing direct evidence of P-F bonds and information about their electronic environment. The pulse sequence for a J-resolved experiment typically involves a spin echo, which refocuses the chemical shift evolution while allowing the J-coupling to evolve. northwestern.edu

Rotational Echo Double Resonance (REDOR): REDOR is a powerful solid-state NMR technique for measuring heteronuclear dipolar couplings, which are inversely proportional to the cube of the distance between two nuclei. This allows for the precise determination of internuclear distances. In fluorophosphate materials, ³¹P{¹⁹F} REDOR experiments can be used to measure the distances between phosphorus and fluorine atoms. nih.gov This is particularly useful for identifying P-F bonds and distinguishing them from fluorine atoms that are not directly bonded to phosphorus but are in close spatial proximity. The REDOR technique involves the application of rotor-synchronized radiofrequency pulses to one of the nuclei, which reintroduces the dipolar coupling that is normally averaged out by MAS. nih.gov

Vibrational Spectroscopic Analysis

Raman spectroscopy is particularly sensitive to the symmetric vibrations of non-polar bonds and is an excellent tool for studying the network structure of glasses. In fluorophosphate glasses, Raman spectra can be used to identify and characterize the phosphate network. Key features in the Raman spectra of fluorophosphate glasses include:

Phosphate Network Vibrations: The spectra typically show bands corresponding to the symmetric and antisymmetric stretching modes of P-O-P linkages, which are indicative of the degree of polymerization of the phosphate network.

Qⁿ Species: Different phosphate structural units (Qⁿ species) give rise to distinct Raman bands, allowing for the characterization of the phosphate chain length and network connectivity.

Infrared spectroscopy is complementary to Raman spectroscopy and is particularly sensitive to the vibrations of polar functional groups. In fluorophosphate compounds, IR spectroscopy can identify characteristic vibrational modes associated with specific bonds. researchgate.net

P-F and P=O Vibrations: The presence of P-F bonds in fluorophosphate compounds can be confirmed by the appearance of characteristic stretching vibrations in the IR spectrum. Similarly, the stretching vibrations of terminal P=O bonds can also be identified.

Table 2: General Wavenumber Ranges for Vibrational Modes in Phosphate-Based Materials

| Vibrational Mode | Technique | Typical Wavenumber Range (cm⁻¹) | Reference(s) |

|---|---|---|---|

| PO₄³⁻ symmetric stretch (ν₁) | Raman, IR | ~950-970 | pocketdentistry.com |

| PO₄³⁻ bend (ν₂) | Raman, IR | ~400-450 | pocketdentistry.com |

| PO₄³⁻ antisymmetric stretch (ν₃) | Raman, IR | ~1000-1150 | pocketdentistry.com |

| PO₄³⁻ bend (ν₄) | Raman, IR | ~560-610 | pocketdentistry.com |

| P-O-P symmetric stretch | Raman | ~650-800 | |

| P-O-P antisymmetric stretch | IR | ~880-1040 |

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Centers

EPR spectroscopy is a highly sensitive technique for studying materials that contain unpaired electrons, such as transition metal ions or radiation-induced defects. By doping fluorophosphate materials with small amounts of paramagnetic ions, EPR can be used as a probe to obtain information about the local structure and symmetry of the sites occupied by these ions. researchgate.netias.ac.in

The EPR spectra are typically analyzed using a spin-Hamiltonian, which includes terms for the electron Zeeman interaction (g-tensor), the fine structure interaction (for S > 1/2), and the hyperfine interaction with nearby nuclear spins (A-tensor). The parameters of the spin-Hamiltonian are sensitive to the coordination geometry and the nature of the ligands surrounding the paramagnetic center.

Transition Metal Ion Probes: Ions such as Mn²⁺, Cu²⁺, V⁴⁺, Fe³⁺, and Cr³⁺ are commonly used as EPR probes in glasses. researchgate.netias.ac.in For example, the EPR spectrum of V⁴⁺ (as the vanadyl ion, VO²⁺) in phosphate glasses can be described by an axial spin-Hamiltonian, and the g and A tensor components provide information about the tetragonal distortion of the vanadyl environment. researchgate.net In fluorophosphate glasses, the g-values for Cr³⁺ have been found to be higher than in fluoride glasses, indicating a more covalent character of the Cr-ligand bond in the fluorophosphate matrix. ias.ac.in

Table 3: Representative Spin-Hamiltonian Parameters for Paramagnetic Ions in Phosphate and Fluorophosphate Glasses

| Paramagnetic Ion | Host Glass | g-values | Hyperfine Coupling (A) | Reference(s) |

|---|---|---|---|---|

| V⁴⁺ (VO²⁺) | K₂SO₄-Na₂SO₄-ZnSO₄ | g∥ ≈ 1.93, g⊥ ≈ 1.98 | A∥ ≈ 170 x 10⁻⁴ cm⁻¹, A⊥ ≈ 60 x 10⁻⁴ cm⁻¹ | researchgate.net |

| Cr³⁺ | Phosphate Glasses | g ≈ 1.97 | - | ias.ac.in |

| Fe³⁺ | Lead Acetate Glasses | g ≈ 2.0 | - | researchgate.net |

| Mn²⁺ | Borate Glasses | g ≈ 2.0 | A ≈ 95 x 10⁻⁴ cm⁻¹ | researchgate.net |

Luminescence and Photophysical Characterization in Doped Fluorophosphate Systems

The luminescence of fluorophosphate materials is primarily achieved by doping the host matrix with optically active ions, typically rare-earth (RE³⁺) or transition metal ions. These dopants act as luminescence centers, absorbing energy and subsequently emitting it as light. The unique environment provided by the fluorophosphate host, which combines the advantages of both fluoride (low phonon energy) and oxide (high chemical and mechanical stability) materials, significantly influences the photophysical properties of the dopant ions. usp.br

Key photophysical characteristics investigated in these systems include excitation and emission spectra, luminescence decay lifetime, and quantum efficiency. For instance, in Tb³⁺-doped fluorophosphate glasses, excitation and emission spectra are studied to evaluate their potential as gain media for visible lasers. tandfonline.com The intensity of emission can be dependent on the concentration of the dopant ion; in Tb³⁺-doped glasses, the green emission intensity increases with higher Tb³⁺ concentration, while the blue emission decreases. tandfonline.com Similarly, co-doping with different ions, such as Sn²⁺ and Dy³⁺, allows for the tuning of emission color. By adjusting the concentration of Dy³⁺, the emission can be shifted from blue to white light due to energy transfer from Sn²⁺ to Dy³⁺ ions. researchgate.net

The lifetime of the excited state is another critical parameter. In Tb³⁺-doped fluorophosphate glasses, the decay time was found to increase from 2.65 ms (B15284909) to 2.95 ms as the Tb³⁺ concentration increased from 0.1 mol% to 4.0 mol%. tandfonline.com The energy transfer mechanism between dopant ions is also a subject of detailed study. For example, in Tm³⁺-Dy³⁺ co-doped systems, the energy transfer was identified to be based on an electric quadrupole-electric quadrupole interaction, with an efficiency reaching 72.50% at specific doping levels. researchgate.net These studies are crucial for developing new phosphors for applications like white light-emitting diodes (WLEDs). researchgate.netglobethesis.com

Table 1: Photoluminescence Properties of Selected Doped Fluorophosphate Glass Systems

| Dopant System | Excitation Wavelength (nm) | Key Emission Wavelengths (nm) | Key Findings | Quantum Efficiency (%) |

|---|---|---|---|---|

| Tb³⁺ | ~378 | 546 (Green) | Emission intensity and lifetime are concentration-dependent. tandfonline.com | Not specified |

| Sn²⁺ | ~280 | Blue | Can be used as a blue-light emitter. researchgate.net | 81.3 |

| Sn²⁺-Dy³⁺ | 280 | Tunable (Blue to White) | Energy transfer from Sn²⁺ to Dy³⁺ allows for white light generation. researchgate.net | 56.3 |

| Tm³⁺-Dy³⁺ | Not specified | Not specified | Effective energy transfer from Tm³⁺ to Dy³⁺ was demonstrated. researchgate.net | 48.14 |

Diffraction-Based Structural Elucidation

Diffraction techniques are indispensable for determining the atomic-level structure of crystalline fluorophosphate compounds. By analyzing how X-rays or neutrons are scattered by the atoms in a crystal, detailed information about the crystal lattice, atomic positions, and bond parameters can be obtained.

Single-Crystal X-ray Diffraction of Fluorophosphate Compounds

Single-crystal X-ray diffraction (SCXRD) is the most powerful method for determining the precise crystal structure of new materials. mdpi.commdpi.com This non-destructive technique provides detailed information about the internal lattice, including unit cell dimensions, bond lengths, bond angles, and the specific arrangement of atoms. carleton.edu The analysis is based on Bragg's Law (nλ=2d sinθ), which relates the wavelength of X-rays (λ), the angle of diffraction (θ), and the spacing between crystal lattice planes (d). carleton.edu

For fluorophosphate compounds, SCXRD is crucial for unambiguously identifying new phases and understanding their fundamental structure. researchgate.net It allows for the precise location of atoms within the crystal, which is essential for interpreting the material's physical and chemical properties. mdpi.commdpi.com Advances in data collection and processing have made it possible to analyze even very small or poorly crystalline samples. mdpi.com

Powder X-ray Diffraction for Phase Identification and Structure Refinement

Powder X-ray diffraction (PXRD) is a versatile and widely used technique for the characterization of polycrystalline materials. libretexts.org Instead of using a single crystal, a powder sample containing a vast number of randomly oriented crystallites is used. ub.edu The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. ub.edu

In the context of fluorophosphate compounds, PXRD is routinely used for several purposes:

Phase Identification: By comparing the experimental diffraction pattern to databases like the JCPDS files, the crystalline phases in a synthesized material can be identified. researchgate.net

Purity Assessment: PXRD can quickly reveal the presence of impurity phases in a sample. researchgate.net

Structure Refinement: The Rietveld method is a powerful analytical technique applied to powder diffraction data. It refines a theoretical crystal structure model by minimizing the difference between a calculated and an observed diffraction pattern. nih.gov This allows for the precise determination of lattice parameters, atomic positions, and quantitative phase analysis in multi-phase samples without the need for standards. nih.gov For example, the structure of Na₃V₂O₂(PO₄)₂F, which crystallizes in a tetragonal symmetry, has been characterized using PXRD. researchgate.net

Neutron Diffraction for Light Atom Localization and Magnetic Structures

Neutron diffraction provides information that is complementary to X-ray diffraction. wikipedia.org While X-rays are scattered by the electron cloud of an atom, neutrons are scattered by the atomic nucleus. This fundamental difference leads to several advantages for certain types of structural analysis.

A key application of neutron diffraction is the localization of light atoms, such as lithium or fluoride ions, in the presence of heavier atoms. X-rays are not very sensitive to light elements, making their precise location difficult. Neutrons, however, scatter effectively from light elements, enabling their positions in the crystal lattice to be determined accurately. researchgate.net

Furthermore, neutrons possess a magnetic moment, which allows them to interact with the magnetic moments of atoms in a material. wikipedia.org This makes neutron diffraction an invaluable tool for determining the magnetic structure of materials, such as identifying antiferromagnetic ordering, which is not possible with conventional X-ray diffraction. wikipedia.orgresearchgate.net This capability is particularly relevant for fluorophosphate compounds containing transition metals with unpaired electrons, which may exhibit interesting magnetic properties.

Integrated Spectroscopic and Diffraction Strategies for Structure-Performance Correlations

A comprehensive understanding of fluorophosphate materials is achieved by integrating spectroscopic and diffraction techniques. This combined approach allows researchers to establish direct correlations between the material's atomic structure and its functional performance, such as its luminescence properties. usp.br

Luminescence spectroscopy (photoluminescence, lifetime measurements) provides data on the optical performance of the material. tandfonline.com By correlating this spectroscopic data with the structural details from diffraction, a deeper understanding can be gained. For instance, changes in the local coordination of a Eu³⁺ dopant ion, which can be inferred from diffraction data, can be directly linked to variations in the intensity ratio of its ⁵D₀ → ⁷F₂ to ⁵D₀ → ⁷F₁ transitions observed in the emission spectrum. rsc.org Similarly, atomistic modeling, often informed by initial diffraction data, can be used to simulate ion diffusion pathways, and these predictions can then be correlated with the electrochemical performance of fluorophosphate cathode materials in batteries. mdpi.com This integrated strategy is essential for the rational design of new fluorophosphate materials with tailored optical or electrochemical properties.

Computational and Theoretical Approaches in Fluorophosphate Research

Molecular Simulation Techniques

Molecular simulation techniques are used to study the dynamic behavior of molecules and materials over time. These methods model the interactions between atoms and molecules, allowing for the observation of processes that occur on timescales ranging from femtoseconds to microseconds.

Molecular Dynamics (MD) simulations are a powerful tool for studying the physical movements of atoms and molecules. In fluorophosphate (B79755) research, MD simulations have been used to investigate materials such as bioactive glasses containing fluoride (B91410) and phosphate (B84403) ions. nih.govresearchgate.net These simulations can reveal how the incorporation of fluorine affects the glass structure, for example, by replacing bridging oxygen atoms with non-bridging fluorine atoms, which can decrease the network connectivity. nih.gov

Classical MD simulations rely on interatomic force fields, which are sets of parameters that describe the potential energy of a system of atoms. nih.gov The accuracy of the simulation is highly dependent on the quality of the force field. nih.gov For phosphate-based systems, force fields have been developed that can accurately model the structural properties of various binary phosphate glasses, showing good agreement with experimental data. nih.gov These simulations can provide detailed information on short-range structural properties, including pair-distribution functions and angular distribution functions. nih.gov

Table 2: Key Findings from MD Simulations of Fluorophosphate-Containing Glasses

| System | Simulation Type | Key Findings | Reference |

|---|---|---|---|

| Fluorinated Phosphate-Based Glass | Ab initio MD | Substantial F-P bonding; decreased network connectivity with increasing F content. | nih.gov |

| Bioactive Glass with Fluoride and Phosphate | Classical MD | Fluoride ions bond to sodium and calcium, creating fluoride-rich regions. | researchgate.net |

Quantum Mechanics/Molecular Mechanics (QM/MM) methods offer a compromise between the accuracy of quantum mechanics and the efficiency of molecular mechanics. frontiersin.org In this approach, the reactive part of a system is treated with a high-level QM method, while the surrounding environment (e.g., solvent or protein) is described by a more computationally efficient MM force field. frontiersin.orgnih.gov This hybrid approach is particularly well-suited for studying reaction mechanisms in large, complex systems like enzymes or at interfaces. nih.gov

QM/MM simulations can be used to calculate energy barriers and identify transition states in chemical reactions. researchgate.net For instance, QM/MM-based MD simulations have been employed to explore the binding of organic phosphates to mineral surfaces, revealing the formation of specific binding motifs like monodentate and bidentate complexes. frontiersin.org These simulations can also quantify the interaction energies between the phosphate molecule, the surface, and surrounding water molecules. frontiersin.org By providing a detailed, atomistic view of the reaction pathway, QM/MM studies can help elucidate complex reaction mechanisms, such as those catalyzed by enzymes. researchgate.netrsc.org

Table 3: Example Interaction Energies from a QM/MM Study of Inositol Hexaphosphate (IHP) on a Diaspore Surface

| Binding Motif | Interaction Energy (IHP-Diaspore) per bond | Average Interaction Energy (IHP-Water) per water molecule |

|---|---|---|

| Monodentate (M) | Not specified | ~ -5.8 kcal/mol |

| Two Monodentate (2M) | -109 kcal/mol | ~ -5.9 kcal/mol |

Data derived from a study on organic phosphate binding, illustrating the type of quantitative data obtainable from QM/MM simulations. frontiersin.org

Predictive Modeling of Fluorophosphate Behavior

Predictive modeling uses computational and statistical methods to forecast the properties and behavior of chemical systems. With the rise of machine learning and artificial intelligence, new avenues have opened for predicting material properties based on their chemical composition and structure. mdpi.com

For fluorophosphate systems, predictive models can be developed to estimate various properties. For example, machine learning models, such as graph neural networks, can predict material characteristics like bulk modulus or heat of fusion based solely on the chemical formula. mdpi.com These approaches can explore vast chemical spaces to screen for materials with desired properties.

In a broader context, predictive models are being developed for a wide range of chemical applications. Foundation models pre-trained on massive molecular datasets can be fine-tuned for specific tasks, such as property prediction or reaction outcomes, often outperforming traditional models. arxiv.org While not yet specifically applied extensively to fluorodiphosphates, these methodologies hold significant promise for accelerating the discovery and design of new fluorophosphate materials with tailored functionalities. For instance, predictive models have been used to forecast dental health outcomes based on fluoride concentrations, showcasing the potential of these techniques in related fields. researchgate.net

Thermodynamic Stability and Phase Transition Predictions in Fluorophosphate Materials

First-principles calculations are a cornerstone in assessing the thermodynamic stability of fluorophosphate compounds. umn.edu A material's stability is determined by whether its energy can be lowered by either decomposing into different compounds or transforming into an alternative crystal structure (a polymorph). umn.edu Computational methods can predict the energies of a material and its potential competing phases, thereby determining its stability. dntb.gov.ua

In the context of fluorophosphate cathodes for sodium-ion batteries, such as Na₃V₂(PO₄)₂F₃, DFT calculations have been employed to evaluate the stability across different levels of sodium concentration (sodiation). acs.org Studies have shown that the fluorophosphate structure is remarkably stable, a rare quality for intercalation compounds where both charged and discharged states are often not thermodynamically stable. acs.org For instance, the intermediate phase NaV₂(PO₄)₂F₃ is stable against decomposition into Na₃V₂(PO₄)₂F₃ and V₂(PO₄)₂F₃. acs.org While it shows a minor instability (3 meV/atom driving force) towards a set of other phases, this decomposition is unlikely at practical cycling rates due to the significant mass transport required. acs.org

Computational investigations have also explored the phase stability of fluorophosphates with varying oxygen-to-fluorine ratios, such as NaₓV₂(PO₄)₂OF₂ and NaₓV₂(PO₄)₂O₂F. acs.org These calculations help in understanding the limits of sodium insertion and extraction, which are critical for battery performance. acs.org Theoretical predictions based on local-density calculations have also been successfully used to identify pressure-induced structural phase transitions in various metals, demonstrating the power of these methods to predict new phases of matter under different conditions. aps.org

| Composition | Predicted Stability | Note |

|---|---|---|

| NaV₂(PO₄)₂F₃ (Intermediate Phase) | Stable against Na₃V₂(PO₄)₂F₃–V₂(PO₄)₂F₃ decomposition | Weakly unstable (3 meV/atom) against a three-phase decomposition, but kinetically hindered. acs.org |

| NaₓV₂(PO₄)₂OF₂ (x ≤ 3) | Within 10 meV/atom of the thermodynamic ground state | Suggests potential for full sodium extraction based on thermodynamic stability. acs.org |

| NaₓV₂(PO₄)₂O₂F (x = 4) | Substantially unstable | Topotactic sodium insertion beyond x=3 is considered unlikely. acs.org |

Ion Diffusion Pathways and Barriers in Solid-State Fluorophosphates

The performance of fluorophosphates in applications like solid-state batteries is critically dependent on ion mobility. nih.gov Computational methods, particularly ab initio molecular dynamics (MD) simulations and static first-principles calculations, are powerful tools for elucidating ion diffusion mechanisms. nih.gov These simulations can map the specific pathways ions take through the crystal lattice and calculate the energy barriers associated with these movements. nih.govmit.edu

For fluorophosphate cathodes, first-principles calculations have identified that Na⁺ ion diffusion occurs in two-dimensional pathways within the a-b planes of the crystal structure. mit.edu The calculations reveal that diffusion barriers can vary significantly with the concentration of sodium ions. mit.edu For example, in NaₓV₂(PO₄)₂F₃, a drop in sodium diffusivity near the x = 1 composition is attributed not to a high migration energy but to a strong ordering of sodium ions and vacancies, which prevents the formation of mobile defects. researchgate.net

The nudged elastic band (NEB) method is a common static calculation technique used to determine the activation energy for ion migration between sites. researchgate.net This has been applied to various materials to understand diffusion. For instance, in the fluorite-ion conductor K₂BiF₅, first-principles calculations revealed that fluoride-ion migration occurs both along and between BiF₇ chains, with calculated activation energies of 0.19 eV and 0.25 eV, respectively. researchgate.net Similarly, calculations for alkali ion diffusion in fluorographite (CF) show distinct energy barriers for different ions, highlighting how computational screening can identify promising ion conductors. pku.edu.cn

| Material | Diffusing Ion | Diffusion Pathway | Calculated Energy Barrier (eV) |

|---|---|---|---|

| Fluorographite (CF) | Li⁺ | Interlayer (zigzag) | 0.137 pku.edu.cn |

| Fluorographite (CF) | Na⁺ | Interlayer (zigzag) | 0.568 pku.edu.cn |

| Fluorographite (CF) | K⁺ | Interlayer (zigzag) | 1.591 pku.edu.cn |

| K₂BiF₅ | F⁻ | Within BiF₇ chain | 0.19 researchgate.net |

| K₂BiF₅ | F⁻ | Between BiF₇ chains | 0.25 researchgate.net |

Theoretical Insights into Optical and Magnetic Behavior of Fluorophosphate Crystals

Computational approaches provide deep insights into the electronic structure of materials, which governs their optical and magnetic properties. kit.edu For fluorophosphate glasses, the combination of solid-state nuclear magnetic resonance (NMR) spectroscopy and DFT calculations has been used to uncover the structural origin of their optical properties. nih.gov

In silver-doped fluorophosphate glasses, for example, DFT calculations have shown that the bonds between silver ions and the phosphate matrix (Ag⁺···⁻O-P) are mostly ionic. nih.gov This understanding helps explain the large Stokes shift observed in these materials, where absorption is linked to these ionic species, and the excitation energy is then transferred within more covalently bonded Ag₂O-like clusters. nih.gov The introduction of more silver ions leads to more covalent bonding between Ag⁺ and the phosphate matrix. nih.gov

First-principles calculations are also instrumental in studying the magnetic properties of crystalline materials. kit.eduaps.org By determining parameters for magnetic Heisenberg models, researchers can predict the magnetic ground state and excitation spectra. aps.org For instance, in layered fluoride materials, DFT calculations have been used to analyze the origin of different magnetic orderings, such as ferromagnetism in Cs₂AgF₄ and antiferromagnetism in K₂NiF₄. arxiv.org These studies reveal how subtle structural distortions and the nature of chemical bonding influence the magnetic interactions between metal ions. arxiv.org While specific calculations on the magnetic properties of fluorodiphosphate crystals are less common in the provided sources, the methodologies are broadly applicable and demonstrate the potential of theoretical approaches in this area. nih.govmdpi.com

| Material | Property | Theoretical Value | Experimental Value |

|---|---|---|---|

| Ag-doped Fluorophosphate Glass | Ag⁺···⁻O-P / Ag⁺···⁻O-S Bonds | Mostly Ionic nih.gov | Consistent with large Stokes shift nih.gov |

| KInP₂S₇ (Thiophosphate) | Band Gap | 2.38 eV (indirect) mdpi.com | 2.4(1) eV mdpi.com |

| KCrP₂S₇ (Thiophosphate) | Magnetic Transition | Antiferromagnetic mdpi.com | Transition at ~21 K mdpi.com |

| KCrP₂S₇ (Thiophosphate) | Effective Magnetic Moment (µeff) | 3.87 µB (for Cr³⁺) mdpi.com | 3.80 µBmdpi.com |

Reaction Mechanisms and Chemical Dynamics of Fluorophosphate Species

Hydrolytic Degradation Mechanisms of Fluorophosphates

The hydrolytic stability of fluorophosphates is a critical aspect of their chemistry, particularly for organophosphorus compounds, some of which are potent enzyme inhibitors. The cleavage of the phosphorus-fluorine (P-F) bond by water can be catalyzed by enzymes, leading to detoxification.

Diisopropyl fluorophosphate (B79755) (DFP) is a well-known inhibitor of acetylcholinesterase and other serine hydrolases. Its detoxification is often facilitated by enzymes called diisopropyl fluorophosphatases (DFPases), which belong to the family of hydrolases. wikipedia.orgontosight.aiontosight.ai One of the most studied DFPases is from the squid Loligo vulgaris. acs.orgnih.gov This calcium metalloenzyme efficiently catalyzes the hydrolysis of DFP and other nerve agents like Sarin and Soman. ebi.ac.ukresearchgate.net

The catalytic activity of DFPase is influenced by environmental conditions. For the enzyme from Loligo vulgaris, optimal activity is observed at a pH greater than or equal to 8.0 and a temperature of 35°C. nih.gov The rate of hydrolysis is also dependent on the specific enzyme and its mutations. For instance, phosphotriesterase from Pseudomonas diminuta can also hydrolyze DFP, though at a lower rate compared to its preferred substrate, paraoxon. tamu.edunih.gov Site-directed mutagenesis studies on this enzyme have shown that it is possible to significantly enhance its ability to hydrolyze P-F bonds. nih.gov

| Enzyme/Mutant (from P. diminuta) | Substrate | kcat (s⁻¹) | V/K (mM⁻¹ s⁻¹) |

| Wild Type | Diisopropylfluorophosphate | 1.0 | 3.1 |

| F132H | Diisopropylfluorophosphate | 18 | 130 |

| F306H | Diisopropylfluorophosphate | 120 | 2400 |

| F132H/F306H | Diisopropylfluorophosphate | 3100 | 18000 |

Kinetic constants for the hydrolysis of diisopropylfluorophosphate by phosphotriesterase mutants, demonstrating the enhancement of catalytic activity (kcat) and specificity (V/K) through targeted amino acid substitutions. researchgate.net

The mechanism of DFP hydrolysis by DFPase has been investigated through computational and experimental studies. acs.orgnih.gov The reaction is understood to proceed via a two-step addition–elimination (A_n + D_n) mechanism. acs.orgresearchgate.net

Nucleophilic Attack and Formation of a Pentavalent Intermediate : The reaction is initiated by a nucleophilic attack on the phosphorus atom of DFP. In the DFPase from Loligo vulgaris, the carboxylate side chain of an aspartate residue, Asp229, performs this attack. acs.orgnih.govebi.ac.uk This leads to the formation of a transient, high-energy pentavalent trigonal bipyramidal intermediate. nih.govresearchgate.net

P-F Bond Cleavage and Formation of a Phosphoacyl Intermediate : The P-F bond in the pentavalent intermediate dissociates. This is the rate-limiting step and results in the formation of a covalent phosphoacyl enzyme intermediate, where the diisopropyl phosphate (B84403) group is attached to Asp229. acs.orgnih.gov

Hydrolysis of the Intermediate : The final step is the hydrolysis of the phosphoacyl intermediate. A water molecule, which may be activated by another residue such as Glu21 or by coordination to the catalytic Ca²⁺ ion, attacks the intermediate. acs.orgebi.ac.uk This regenerates the active site of the enzyme and releases the final product, diisopropylphosphate. nih.govresearchgate.net

This pathway is distinct from the hydrolysis mechanism for other organophosphates like (S)-sarin, which, in the same enzyme, is thought to proceed through a mechanism where Asp229 activates a water molecule for the initial nucleophilic attack rather than attacking the substrate directly. nih.govacs.org

Mechanisms of P-F Bond Formation and Cleavage

The phosphorus-fluorine bond is one of the strongest single bonds in chemistry, which contributes to the stability of many fluorophosphate compounds. However, its formation and cleavage are central to the synthesis and reactivity of these molecules.

P-F bonds are typically formed through substitution reactions where a more labile leaving group on a phosphorus center is replaced by a fluoride (B91410) ion from a fluoride source. For example, high-purity DFP can be synthesized from diisopropyl phosphite, where an intermediate diisopropyl chlorophosphate is formed in situ and rapidly converted to the fluorophosphate by potassium fluoride (KF). nih.gov

Recent advances in "click chemistry" have highlighted catalytic pathways for P-F bond cleavage and functionalization. The Phosphorus Fluoride Exchange (PFEx) reaction is a notable example, where P(V)-F compounds react with alcohols or amines in the presence of a Lewis base catalyst, such as 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD), to form stable P-O or P-N bonds. nih.gov This demonstrates that while the P-F bond is strong, its reactivity can be selectively activated under catalytic conditions, allowing for the controlled formation of new bonds. nih.gov The cleavage of P-F bonds is also the fundamental step in the hydrolytic degradation of compounds like DFP, as catalyzed by enzymes. acs.orgtamu.edu

Electrochemical Intercalation and Deintercalation Mechanisms in Fluorophosphate Frameworks

Fluorophosphate compounds have emerged as highly promising cathode materials for sodium-ion and lithium-ion batteries due to their high operating voltage and structural stability. acs.orgresearchgate.net The electrochemical mechanism involves the reversible insertion (intercalation) and removal (deintercalation) of ions (e.g., Na⁺ or Li⁺) into and out of the crystalline framework, coupled with the oxidation and reduction of the transition metal centers within the material.

A well-studied example is sodium vanadium fluorophosphate (Na₃V₂(PO₄)₂F₃). During charging, sodium ions are extracted from the structure, and V³⁺ is oxidized. During discharge, sodium ions are re-inserted, and the vanadium centers are reduced. acs.orgacs.org

Research into the performance-limiting factors of these materials suggests that their capacity is not fundamentally limited by the redox activity of the transition metals. acs.org Instead, kinetic factors, such as large diffusion barriers for Na⁺ ions at high levels of sodiation (i.e., when the material is nearly full of sodium), impose a limit on how much sodium can be reversibly inserted and extracted at practical cycling rates. acs.org The stability of the fluorophosphate framework during these processes is a significant advantage, as many intercalation compounds are not stable in both their charged and discharged states. acs.org

| Property | Observation in Fluorophosphate Cathodes | Implication |

| Redox Activity | Reversible redox activity for V²⁺ through V⁵⁺ has been demonstrated. acs.org | The material is not fundamentally redox-limited. |

| Capacity Limit | Capacity is often limited to less than the theoretical maximum. | Performance is likely limited by ion mobility or site availability. acs.orgresearchgate.net |

| Diffusion Barriers | First-principles calculations show large diffusion barriers for Na⁺ at high sodiation levels. acs.org | A kinetic limit is imposed on Na⁺ insertion, affecting capacity. |

| Structural Stability | The framework is thermodynamically stable in both charged and discharged states. acs.org | This property contributes to a long cycle life. |

Key mechanisms influencing the electrochemical performance of fluorophosphate cathodes in sodium-ion batteries.

Catalytic Reaction Pathways Involving Fluorophosphate Compounds

Fluorophosphate compounds are involved in a variety of catalytic processes, either as the target of catalytic synthesis, as ligands for metal catalysts, or as catalysts themselves.

The synthesis of fluorinated phosphonates often relies on catalytic methods to introduce the fluorine atom with high selectivity. sciprofiles.comresearchgate.net For example, chiral palladium complexes have been used to catalyze the enantioselective fluorination of β-ketophosphonates. researchgate.net Similarly, silver-catalyzed reactions can achieve the fluorination of various phosphorus-containing compounds. mdpi.comnih.gov

In the field of homogeneous catalysis, fluorophosphines (R₂PF) have been explored as ligands for transition metal complexes used in reactions like hydroformylation. researchgate.net The electronic properties of the P-F bond can modulate the activity and selectivity of the catalytic center. researchgate.net

Furthermore, the reactivity of the P-F bond itself can be the basis of a catalytic cycle. As mentioned previously, the Phosphorus Fluoride Exchange (PFEx) reaction utilizes Lewis base catalysis to activate the P-F bond for nucleophilic substitution. nih.gov This reaction pathway is efficient and produces high yields without unwanted side products, making it a powerful tool for constructing complex molecules. nih.gov

Coordination Chemistry and Supramolecular Interactions of Fluorophosphates

Synthesis and Structural Features of Metal-Fluorophosphate Coordination Polymers

The synthesis of metal-fluorophosphate coordination polymers often employs methods such as hydrothermal reactions, which involve heating aqueous solutions of metal salts and a source of the fluorophosphate (B79755) anion in a sealed container. nju.edu.cn The self-assembly process, driven by the coordination between the metal ions and the fluorophosphate ligands, leads to the formation of extended network structures. nih.gov

The structural features of these polymers are highly dependent on the reaction conditions, such as temperature, pH, and the nature of the metal ion and other co-ligands present. nju.edu.cn The resulting architectures can range from one-dimensional chains to two-dimensional layers and three-dimensional frameworks. figshare.com The incorporation of fluorophosphate anions can lead to unique structural motifs and properties, distinguishing them from coordination polymers based on other anionic ligands.

| Compound | Synthesis Method | Metal Center | Structural Features |

| {Co5(1,2,4-triazole)2(OH)2(PO3F)4}n | Hydrothermal | Cobalt (Co) | 3D framework based on Co5 clusters, bridged by fluorophosphate and triazole ligands. researchgate.net |

Diverse Coordination Modes of Fluorophosphate Anions

The fluorophosphate anion (PO3F²⁻) is a versatile ligand capable of coordinating to metal centers in a variety of ways. This versatility is a key factor in the structural diversity of metal-fluorophosphate coordination polymers and complexes. The coordination modes are influenced by factors such as the size and charge of the metal ion, the steric and electronic properties of other ligands in the coordination sphere, and the reaction conditions.

Several distinct coordination modes of the fluorophosphate anion have been identified through single-crystal X-ray diffraction studies of various metal complexes. These modes range from simple monodentate coordination to more complex bridging modes that link multiple metal centers. A summary of these coordination modes is presented in the table below. researchgate.net

| Coordination Mode | Description |

| Unidentate | The fluorophosphate anion binds to a single metal center through one of its oxygen atoms. researchgate.net |

| Chelating Bidentate | The anion binds to a single metal center through two of its oxygen atoms, forming a chelate ring. researchgate.net |

| syn-syn Bridging | The anion bridges two metal centers, with one oxygen atom coordinating to each metal ion, and both metal ions on the same side of the P-O-M plane. researchgate.net |

| µ1,1,1-Bridging | An oxygen atom of the fluorophosphate bridges three metal centers. researchgate.net |

| µ1,1,2-Bridging | Two oxygen atoms of the fluorophosphate bridge three metal centers. researchgate.net |

| Chelating µ2,µ2-Bridging | The anion chelates one metal center while also bridging to another. researchgate.net |

| µ2,2,2-Bridging | Three oxygen atoms of the fluorophosphate bridge three metal centers. researchgate.net |

| µ2,2,2;η¹-Bridging | Similar to µ2,2,2-bridging, with an additional interaction from the fluorine atom. researchgate.net |

| µ1,1,2;η¹-Bridging | A combination of bridging modes involving two oxygen atoms and an additional interaction from the fluorine atom. researchgate.net |

These diverse coordination modes allow the fluorophosphate anion to act as a versatile building block in the construction of complex supramolecular architectures. The ability to bridge multiple metal centers is particularly important in the formation of extended coordination polymers.

Host-Guest Chemistry and Encapsulation of Fluorophosphate Guests in Coordination Cages

Host-guest chemistry involves the formation of complexes between a larger host molecule and a smaller guest molecule or ion. chemrxiv.org In the context of fluorophosphates, the anion can act as a guest, being encapsulated within the cavity of a suitable host molecule, such as a coordination cage. chemrxiv.org Coordination cages are discrete, self-assembled supramolecular structures with well-defined internal cavities that can bind guest species. tu-dortmund.de

The encapsulation of anions like fluorophosphate is typically driven by non-covalent interactions between the host and the guest. These interactions can include hydrogen bonding, electrostatic interactions, and anion-π interactions. nih.govmdpi.com The design of the host molecule is crucial for selective guest binding, with the size, shape, and chemical nature of the cavity being tailored to accommodate the target anion.

The encapsulation of a guest molecule within a coordination cage can significantly alter its properties and reactivity. nih.govnih.gov The confined environment of the cage can protect the guest from the bulk solvent, potentially increasing its stability. uva.nl For example, the encapsulation of reactive species within a molecular host can enhance their stability. nih.gov While specific studies on the encapsulation of fluorodiphosphate are not prevalent, the principles of anion encapsulation are well-established for other anions and are applicable. The hydrophobic effect can also play a role in driving the encapsulation of guests in aqueous solutions. nih.gov

The process of encapsulation can be studied using various techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, which can provide insights into the structure and binding affinity of the host-guest complex. rsc.org

Influence of Coordination Environment on Fluorophosphate Stability and Reactivity

The coordination environment surrounding a fluorophosphate anion has a profound influence on its stability and chemical reactivity. When a fluorophosphate anion is incorporated into a coordination polymer or encapsulated within a host molecule, its properties can be significantly modulated compared to the "free" anion in solution.

One of the key factors is the nature of the metal-anion bond. The strength and lability of this bond are determined by the electrophilicity of the metal ion and the nucleophilicity of the fluorophosphate. nih.gov In some cases, the fluorophosphate anion is chosen as a weakly coordinating anion to stabilize highly reactive cations. nih.gov

Encapsulation within a coordination cage can also enhance the stability of the fluorophosphate guest. The cage provides a protective, nanometer-sized environment that can shield the anion from decomposition pathways that might occur in the bulk solution. uva.nl This confinement effect can lead to a decrease in the reactivity of the encapsulated species. nih.govnih.gov For example, confining molecules within a well-defined space can profoundly alter their physicochemical characteristics. nih.gov

Functional Applications and Materials Science of Fluorophosphates

Biochemical Probes and Enzymatic Activity Monitoring

The high sensitivity of the fluorine-19 (¹⁹F) nucleus to its local chemical environment makes it an excellent probe for Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org This property has been harnessed by synthesizing fluorophosphate-containing nucleotide analogues to study complex biological systems.

Scientists have developed methods to synthesize a wide range of fluorophosphate (B79755) nucleotide analogues by substituting an oxygen atom with fluorine in the phosphate (B84403) chain. These analogues serve as powerful tools for ¹⁹F NMR studies to monitor enzymatic reactions and protein-ligand interactions. Over 30 different fluorophosphate-containing nucleotides have been prepared, varying in nucleobase type (e.g., Adenine, Guanine), phosphate chain length, and other modifications.

These ¹⁹F NMR molecular probes can be used to track the activity of various enzymes, such as the human DcpS enzyme, which is a therapeutic target for spinal muscular atrophy. rsc.orgresearchgate.net Furthermore, they act as reporter ligands in protein binding studies. For example, the interaction of fluorophosphate mRNA cap analogues with the eukaryotic translation initiation factor (eIF4E) has been successfully studied using this technique. rsc.orgresearchgate.net Researchers have also synthesized 5'-fluorodiphosphorylated oligodeoxyribonucleotides, which can be used as ¹⁹F NMR probes to monitor DNA hybridization, G-quadruplex folding, and the formation of i-motif structures in real-time. rsc.org

| Fluorophosphate Analogue Type | Biological Application | Information Obtained via ¹⁹F NMR | Reference |

|---|---|---|---|

| Fluorophosphate Nucleotide Analogues (e.g., AMPF, GDPF) | Enzyme Activity Monitoring | Real-time tracking of substrate hydrolysis | rsc.orgresearchgate.net |

| Fluorophosphate mRNA Cap Analogues (e.g., m⁷GDPF) | Protein Binding Studies | Characterization of interaction with translation initiation factors (eIF4E) | rsc.orgresearchgate.net |

| 5'-(2-fluorodiphosphate) Oligonucleotides | Nucleic Acid Biophysics | Monitoring of DNA hybridization and secondary structure formation | rsc.org |

Remediation and Preservation Strategies for Organophosphorus Compounds Utilizing Fluorophosphate Chemistry

Organophosphorus compounds include some of the most toxic substances known, such as nerve agents (e.g., Sarin, Soman) and certain pesticides. nih.govnih.gov The chemistry of the phosphorus-fluorine (P-F) bond within these highly toxic fluorophosphate molecules is central to strategies for their degradation and neutralization.

The primary method for detoxifying organophosphorus agents is through the hydrolysis of their phosphoester bonds, particularly the highly reactive P-F bond. nih.govresearchgate.net This process can be achieved through chemical means, often using corrosive reagents like sodium hydroxide, or through bioremediation, which employs enzymes. nih.gov Enzymatic bioremediation is an appealing strategy as it uses biologically-derived materials that are safer for personnel and the environment. nih.gov

Several enzymes, known as organophosphate hydrolases, have been identified that can effectively catalyze the cleavage of the P-F bond. These enzymes offer a highly specific and efficient means of remediation. For instance, Diisopropylfluorophosphatase (DFPase), isolated from squid, is highly specific for hydrolyzing the P-F bond in compounds like Diisopropyl fluorophosphate (DFP) and G-type nerve agents such as Sarin (GB) and Soman (GD). nih.gov Other enzymes, including Organophosphorus Acid Anhydrolase (OPAA) and certain phosphotriesterases (PTEs), also exhibit the ability to break down these toxic fluorinated compounds. nih.govresearchgate.net These enzymatic approaches are foundational to developing agents for environmental cleanup, personal decontamination, and potential therapeutic treatments following exposure to organophosphorus nerve agents. nih.gov

| Organophosphorus Fluoride (B91410) | Classification | Remediation Enzyme | Enzyme Action | Reference |

|---|---|---|---|---|

| Diisopropyl fluorophosphate (DFP) | Nerve Agent Surrogate / Glaucoma Medication | DFPase | Catalyzes hydrolysis of the P-F bond | nih.govnih.gov |

| Sarin (GB) | Nerve Agent | DFPase, OPAA, PTEs | Catalyzes hydrolysis of the P-F bond | nih.gov |

| Soman (GD) | Nerve Agent | DFPase, OPAA | Catalyzes hydrolysis of the P-F bond | nih.gov |

| Cyclosarin (GF) | Nerve Agent | DFPase | Catalyzes hydrolysis of the P-F bond | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.